molecular formula C14H12N2OSe B14136827 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one CAS No. 89155-28-2

1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one

Cat. No.: B14136827
CAS No.: 89155-28-2
M. Wt: 303.23 g/mol
InChI Key: HNQKPRKBURKJQH-UHFFFAOYSA-N
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Description

1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one is a complex organic compound that features a benzimidazole moiety linked to a selenophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one typically involves the condensation of 1-methyl-1H-benzimidazole with a selenophene derivative. One common method includes the reaction of 1-methyl-1H-benzimidazole with 2-bromo-5-selenophenyl ethanone under basic conditions, using a palladium catalyst to facilitate the coupling reaction . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function and leading to antimicrobial and anticancer effects . The selenophene ring contributes to the compound’s electronic properties, making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar structure but lacks the selenophene ring.

    2-(2-Aminophenyl)benzimidazole: Contains a benzimidazole moiety but with different substituents.

Uniqueness

1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one is unique due to the presence of both benzimidazole and selenophene rings, which confer distinct electronic and bioactive properties. This combination makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

CAS No.

89155-28-2

Molecular Formula

C14H12N2OSe

Molecular Weight

303.23 g/mol

IUPAC Name

1-[5-(1-methylbenzimidazol-2-yl)selenophen-2-yl]ethanone

InChI

InChI=1S/C14H12N2OSe/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3

InChI Key

HNQKPRKBURKJQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C([Se]1)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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